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molecular formula C10H10N2O B8732928 1-(1H-Indazol-5-YL)propan-1-one

1-(1H-Indazol-5-YL)propan-1-one

Cat. No. B8732928
M. Wt: 174.20 g/mol
InChI Key: UDWHNDOIIKRMKX-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

EtMgBr (3 M, 2.0 eq, 6.5 mL) was added to a solution of N-methoxy-N-methyl-1H-indazole-5-carboxamide (2 g, 1.0 eq) in dry THF at 0° C. Once addition was complete, the mixture was stirred for 2 h, and extracted by EtOAc. The extract was dried, concentrated, and purified by column chromatography with petroleum ether:EtOAc=1:1 to give the desired product (1.8 g, 95%). 1H NMR (400 MHz, CDCl3) δ 11.20 (s, 1H), 8.45 (s, 1H), 8.22 (s, 1H), 8.06 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 3.08 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H).
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][Mg+].[Br-].CON(C)[C:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][N:14]=[CH:13]2)=[O:9]>C1COCC1>[NH:15]1[C:16]2[C:12](=[CH:11][C:10]([C:8](=[O:9])[CH2:2][CH3:1])=[CH:18][CH:17]=2)[CH:13]=[N:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
2 g
Type
reactant
Smiles
CON(C(=O)C=1C=C2C=NNC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
EXTRACTION
Type
EXTRACTION
Details
extracted by EtOAc
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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